molecular formula C34H28FeP2 B126326 Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron CAS No. 12150-46-8

Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron

Cat. No.: B126326
CAS No.: 12150-46-8
M. Wt: 554.4 g/mol
InChI Key: KZPYGQFFRCFCPP-UHFFFAOYSA-N
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Description

Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron is an organometallic compound known for its unique structure and versatile applications. This compound features a cyclopentadienyl ring bonded to a diphenylphosphane group, with an iron atom sandwiched between two cyclopentadienyl rings. This structure is reminiscent of ferrocene, a well-known organometallic compound, but with distinct properties due to the presence of the diphenylphosphane group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron typically involves the reaction of cyclopentadienyl anion with diphenylphosphane in the presence of an iron source. One common method is to react cyclopentadienyl sodium with diphenylphosphane chloride in a solvent such as tetrahydrofuran (THF), followed by the addition of an iron(II) salt like iron(II) chloride. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with enhanced purification techniques to ensure the final product’s purity. Techniques such as column chromatography and recrystallization are often employed to achieve high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iron(III) chloride

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, electrophiles

Major Products Formed

    Oxidation: Iron(III) complexes

    Reduction: Iron(II) complexes

    Substitution: Substituted derivatives of this compound

Mechanism of Action

The mechanism of action of Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron involves its interaction with various molecular targets and pathways. The compound can coordinate with metal centers, facilitating electron transfer processes and catalytic activities. Its unique structure allows it to form stable complexes with transition metals, enhancing its reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile and valuable compound in various fields of scientific research Its unique structure and reactivity make it a useful catalyst, probe, and therapeutic agent

Properties

CAS No.

12150-46-8

Molecular Formula

C34H28FeP2

Molecular Weight

554.4 g/mol

IUPAC Name

cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;iron(2+)

InChI

InChI=1S/2C17H14P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-14H;/q2*-1;+2

InChI Key

KZPYGQFFRCFCPP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P([C-]2[C-]=[C-][C-]=[C-]2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2[C-]=[C-][C-]=[C-]2)C3=CC=CC=C3.[Fe]

Canonical SMILES

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2]

Synonyms

Cyclopentadienyldiphenylphosphine;  1,1’-Ferrocendiylbis(diphenylphosphine);  dppf; 

Origin of Product

United States

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